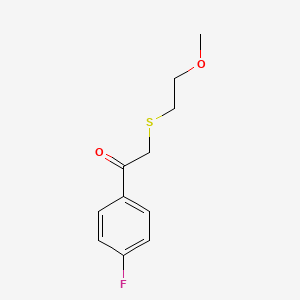
4,5,5,5-Tetrafluoropent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5,5-Tetrafluoropent-2-enoic acid: is a fluorinated organic compound with the molecular formula C6H3F7O2 . This compound is characterized by the presence of four fluorine atoms attached to the pent-2-enoic acid structure. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5,5-Tetrafluoropent-2-enoic acid typically involves the fluorination of pent-2-enoic acid derivatives. One common method includes the reaction of pent-2-enoic acid with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,5,5-Tetrafluoropent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid structure to a single bond, resulting in the formation of fluorinated pentanoic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated pentanoic acids.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4,5,5,5-Tetrafluoropent-2-enoic acid is used as a building block in the synthesis of complex fluorinated organic molecules
Biology: In biological research, fluorinated compounds like this compound are used as probes to study enzyme mechanisms and metabolic pathways. The presence of fluorine atoms can alter the compound’s interaction with biological molecules, providing insights into biochemical processes.
Medicine: Fluorinated compounds are valuable in medicinal chemistry for the development of pharmaceuticals. This compound can be used as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of 4,5,5,5-Tetrafluoropent-2-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid
- 4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
- 2,4,5-Trifluorophenylacetic acid
Comparison: 4,5,5,5-Tetrafluoropent-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the pent-2-enoic acid structure. This configuration imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The presence of multiple fluorine atoms also enhances its potential for use in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H4F4O2 |
|---|---|
Poids moléculaire |
172.08 g/mol |
Nom IUPAC |
(E)-4,5,5,5-tetrafluoropent-2-enoic acid |
InChI |
InChI=1S/C5H4F4O2/c6-3(5(7,8)9)1-2-4(10)11/h1-3H,(H,10,11)/b2-1+ |
Clé InChI |
ISWJWAGCXSCBKX-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C(C(F)(F)F)F |
SMILES canonique |
C(=CC(=O)O)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



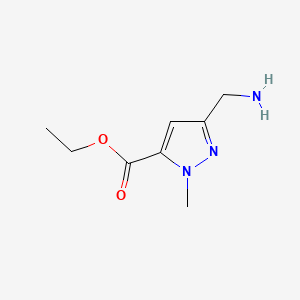
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

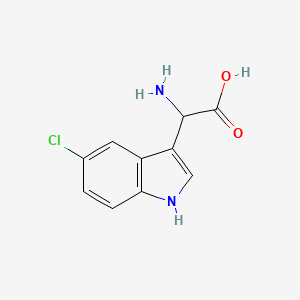
![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
![4-[(1S)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13539483.png)
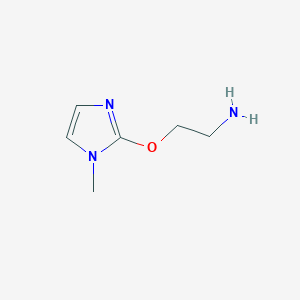
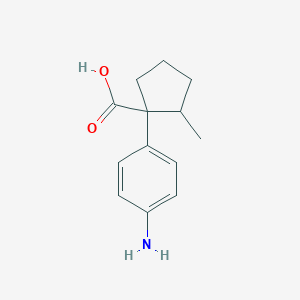
![rac-tert-butyl 4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13539501.png)
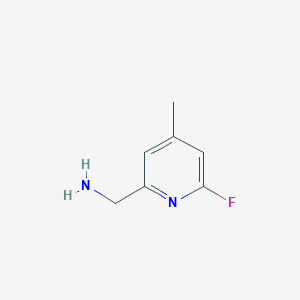
![(1S)-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13539511.png)
